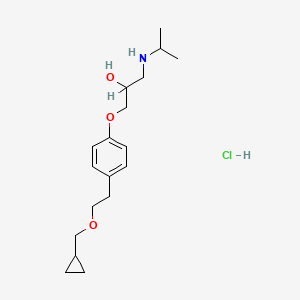![molecular formula C17H24O2 B10753273 [1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate CAS No. 58641-29-5](/img/structure/B10753273.png)
[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate: is a chemical compound with the molecular formula C17H24O2 and a molecular weight of 260.37 g/mol . . This compound is a derivative of menthol, where the hydroxyl group of menthol is esterified with benzoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate typically involves the esterification of menthol with benzoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the benzoate ester group can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted benzoates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Menthol and benzoic acid.
Substitution: Substituted benzoates.
Applications De Recherche Scientifique
Chemistry:
- Used as a starting material for the synthesis of various organic compounds.
- Employed in the study of esterification and hydrolysis reactions .
Biology:
- Investigated for its potential antibacterial and antifungal properties .
- Used in the study of bioactive compounds and their interactions with biological systems .
Medicine:
- Explored for its potential use in pharmaceutical formulations due to its menthol derivative properties .
Industry:
Mécanisme D'action
The mechanism of action of [1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate involves its interaction with biological membranes and enzymes. The ester group can undergo hydrolysis to release menthol and benzoic acid, which can then exert their effects on various molecular targets. Menthol is known to interact with transient receptor potential (TRP) channels, particularly TRPM8, leading to its cooling sensation .
Comparaison Avec Des Composés Similaires
Menthol: A natural compound with similar structural features but without the benzoate ester group.
Menthyl acetate: Another ester derivative of menthol, where the hydroxyl group is esterified with acetic acid.
Menthyl lactate: An ester of menthol with lactic acid, known for its cooling properties.
Uniqueness:
Propriétés
Numéro CAS |
58641-29-5 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] benzoate |
InChI |
InChI=1S/C17H24O2/c1-12(2)15-10-9-13(3)11-16(15)19-17(18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/t13-,15+,16-/m0/s1 |
Clé InChI |
TTYVYRHNIVBWCB-IMJJTQAJSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C2=CC=CC=C2)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)






![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)



